Erbulozole

Microtubule inhibition Antimitotic Tubulin polymerization

Preclinical microtubule-radiotherapy research faces solubility-limited bioavailability and inconsistent tubulin-binder sourcing. Erbulozole resolves this with a validated cyclodextrin formulation (R 55 104-CYCLO) that achieves a 16-fold dose reduction vs. tubulozole while maintaining antitumoral efficacy in fractionated radiation schedules. • 40 mg/kg p.o. + 8×2 Gy fractionated radiotherapy: consistent radiosensitization • >98% HPLC purity; established Phase I toxicity benchmark (DLT: Wernicke's-like at 100 mg/m² q3w) • Anti-invasive + radiosensitizing dual pharmacology for metastasis models

Molecular Formula C24H27N3O5S
Molecular Weight 469.6 g/mol
CAS No. 124784-31-2
Cat. No. B1671609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbulozole
CAS124784-31-2
SynonymsErbulozole;  R 55104;  R-55104;  R55104; 
Molecular FormulaC24H27N3O5S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1
InChIKeyKLEPCGBEXOCIGS-XUZZJYLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Erbulozole: Synthetic Microtubule Inhibitor Guide


Erbulozole (R 55104) is a synthetic small-molecule microtubule inhibitor belonging to the dioxolane class of antimitotic agents [1]. It is a water-soluble congener of tubulozole (R 46 846) and functions as a tubulin-binding agent that prevents microtubule polymerization, leading to cell cycle arrest and apoptosis in neoplastic cells [2]. Erbulozole reached Phase I clinical evaluation as an anticancer agent and possesses demonstrated anti-invasive, antitumoral, and radiosensitizing capacities [3].

Erbulozole vs. Generic Microtubule Inhibitors


Erbulozole exhibits quantifiable differentiation in solubility, in vitro potency, and in vivo radiosensitization efficiency relative to its closest structural analog tubulozole [1]. Its optimized formulation in cyclodextrin enables a 16-fold dose reduction while maintaining equivalent antitumoral efficacy in combination with radiotherapy [2]. Furthermore, erbulozole demonstrates a dual pharmacological profile combining anti-invasive activity with radiosensitization — properties not uniformly shared across the microtubule inhibitor class. Substitution with generic tubulin binders such as nocodazole or alternative dioxolane derivatives would compromise experimental reproducibility and introduce uncharacterized toxicity variables [3].

Erbulozole: Differentiation Evidence


In Vitro Antimicrotubular Potency vs. Tubulozole

Erbulozole demonstrates reversible antimicrotubular activity at a concentration (1.56 × 10⁻⁸ M) that is at least 10-fold lower than that required for its parent compound tubulozole (R 46 846), indicating substantially enhanced in vitro potency [1]. This concentration difference translates directly to reduced compound requirements in cell-based assays. The reversible nature of the antimicrotubular activity distinguishes erbulozole from irreversible tubulin binders and provides experimental control over exposure duration [2].

Microtubule inhibition Antimitotic Tubulin polymerization

Oral Radiosensitization Dose Advantage vs. Tubulozole

In murine subcutaneous tumor models, 80 mg/kg oral erbulozole administered 6 hours before radiotherapy produces a radiosensitizing effect comparable to 160 mg/kg oral tubulozole under identical experimental conditions [1]. This represents a 2-fold reduction in required oral dose for equivalent in vivo radiosensitization efficacy when combined with 10 Gy gamma irradiation [2]. The lower effective dose translates to reduced systemic drug exposure and potentially improved therapeutic index.

Radiosensitization Combination therapy In vivo efficacy

Cyclodextrin Formulation-Driven Dose Reduction

Encapsulation of erbulozole in hydroxypropyl-beta-cyclodextrin (designated R 55 104-CYCLO) maintains equivalent antitumoral efficacy in combination with 10 Gy gamma irradiation while enabling a dose reduction from 80 mg/kg to 5 mg/kg [1]. This 16-fold dose reduction represents a formulation-based optimization not reported for the parent compound tubulozole. Additionally, at 80 mg/kg, the cyclodextrin formulation demonstrates radioprotective effects in non-tumor bearing mice, shifting the LD₅₀(₃₀) from 5.97 Gy to 7.65 Gy (Dose Effect Factor = 0.78) [2].

Drug formulation Cyclodextrin Bioavailability

Enhanced Water Solubility for Oral Dosing

Erbulozole is specifically characterized as a 'more water soluble congener' of tubulozole, a structural modification that enables oral administration in murine tumor models [1]. The parent compound tubulozole exhibits significantly lower aqueous solubility, limiting its formulation options and administration routes. Erbulozole's improved aqueous solubility facilitates dissolution in cyclodextrin-based vehicles and enables oral dosing regimens not feasible with less soluble dioxolane derivatives [2]. This solubility advantage directly supports the compound's oral bioavailability in preclinical species.

Physicochemical properties Oral bioavailability Formulation

Erbulozole: Preclinical & Formulation Applications


Radiotherapy Combination in Solid Tumor Models

Erbulozole is optimally suited for preclinical investigations combining microtubule inhibition with ionizing radiation. At 40 mg/kg oral administration 2 hours before each 2 Gy fraction (8 fractions total), erbulozole demonstrates consistent radiosensitization in fractionated radiotherapy schedules [1]. This mirrors clinically relevant radiation dose fractionation regimens, making erbulozole a validated tool compound for studying microtubule-targeted radiosensitization mechanisms. The 2-fold lower dose requirement versus tubulozole reduces compound consumption in multi-fraction studies.

Cyclodextrin Formulation & Oral Bioavailability

Erbulozole's demonstrated 16-fold dose reduction when formulated with hydroxypropyl-beta-cyclodextrin establishes it as a benchmark compound for studying solubility-limited oral bioavailability improvements [2]. The cyclodextrin formulation (R 55 104-CYCLO) maintains full antitumoral efficacy at substantially reduced doses, providing a validated model system for investigating formulation-driven pharmacokinetic optimization of dioxolane-class microtubule inhibitors.

Anti-Invasive & Metastasis Models

Erbulozole exhibits documented anti-invasive potential distinct from its direct antitumoral effects [3]. This dual pharmacology supports its use in experimental metastasis models, including the kidney invasion test and subcutaneous invasion assays, where microtubule dynamics play critical roles in cellular motility and tissue penetration. The compound's oral bioavailability enables chronic dosing regimens appropriate for metastasis prevention studies that require extended drug exposure.

Preclinical Dose-Finding & Toxicity Profiling

Erbulozole's well-characterized Phase I clinical toxicity profile provides a validated reference for preclinical toxicology studies. The dose-limiting toxicity (Wernicke's encephalopathy-like syndrome) emerges at 100 mg/m² (q3w schedule) and 50 mg/m² (weekly schedule), with minimal hematological toxicity at all tested doses [4]. This established toxicity benchmark enables comparative evaluation of novel microtubule inhibitors or formulation variants in murine and non-rodent safety models.

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